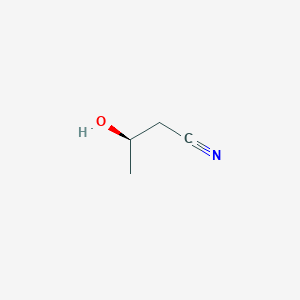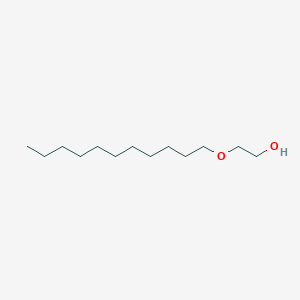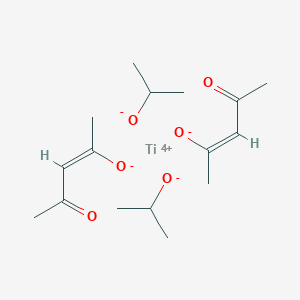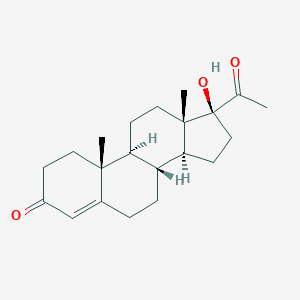
1-Hydroxychrysene
Overview
Description
1-Hydroxychrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a hydroxylated derivative of chrysene, where a hydroxy group is attached to the first carbon of the chrysene structure. This compound is known for its yellow solid appearance and aromatic properties. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane. This compound is primarily used in scientific research due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxychrysene can be synthesized through various methods. One common approach involves the hydroxylation of chrysene using oxidizing agents. For instance, the reaction of chrysene with a mixture of sulfuric acid and potassium dichromate can yield this compound. Another method involves the use of hydrogen peroxide in the presence of a catalyst to achieve selective hydroxylation at the first carbon position .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the compound can be produced using similar hydroxylation techniques as those used in laboratory settings. The choice of oxidizing agents and reaction conditions can be optimized to achieve higher yields and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxychrysene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form chrysene-1,2-diol or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to chrysene or other reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Chrysene-1,2-diol and other oxygenated derivatives.
Reduction: Chrysene and other reduced forms.
Substitution: Various substituted chrysenes depending on the reagents used
Scientific Research Applications
1-Hydroxychrysene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.
Medicine: Investigations into its potential toxicological effects and its interactions with biological receptors.
Industry: Utilized in environmental studies to understand the behavior and impact of polycyclic aromatic hydrocarbons in ecosystems
Mechanism of Action
The mechanism of action of 1-Hydroxychrysene involves its interaction with various molecular targets and pathways. One key pathway is its binding to the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism. This receptor-mediated regulation can lead to the activation of enzymes such as cytochrome P450 1A1, which transforms xenobiotics. Additionally, this compound can undergo oxidation to form reactive intermediates that may elicit oxidative stress and contribute to its toxicological effects .
Comparison with Similar Compounds
- 2-Hydroxychrysene
- 6-Hydroxychrysene
- Chrysene-1,2-diol
- 1-Hydroxypyrene
1-Hydroxychrysene stands out due to its specific hydroxylation at the first carbon position, which influences its chemical behavior and interactions with biological systems.
Properties
IUPAC Name |
chrysen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHBWEUQYFEVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212266 | |
| Record name | 1-Chrysenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63019-38-5 | |
| Record name | 1-Hydroxychrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chrysenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chrysenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHRYSENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JB26O47IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


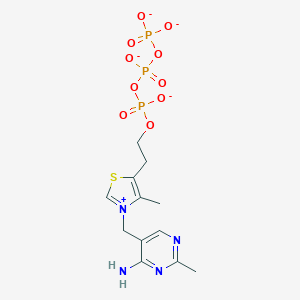

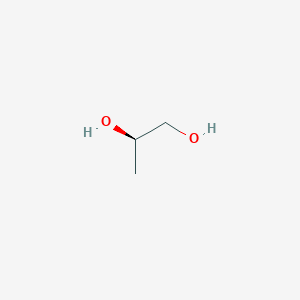
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)


